

An In-depth Technical Guide to the Chemical Properties of Acetone Thiosemicarbazone

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Compound of Interest

Compound Name: Acetone thiosemicarbazone

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Abstract

Acetone thiosemicarbazone (ATSC) is a thiourea derivative with the chemical formula $C_4H_9N_3S$. It presents as a white to off-white crystalline solid and has garnered significant interest in the scientific community, particularly for its versatile applications ranging from an industrial polymerization terminator to a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of ATSC, including its synthesis, physicochemical characteristics, and detailed spectral analysis. Furthermore, this document elucidates its biological activities, with a special focus on its anticancer mechanism involving the induction of apoptosis. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Physicochemical Properties

Acetone thiosemicarbazone is a stable compound under standard conditions. It is slightly soluble in water but demonstrates greater solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).^{[1][2][3]} Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ N ₃ S	[4]
Molar Mass	131.20 g/mol	[4]
Appearance	White to off-white crystalline solid	[1]
Melting Point	172 to 175 °C	[5]
Boiling Point	213.8 °C (Predicted)	[2]
Density	1.19 g/cm ³	[1]
Vapor Pressure	0.161 mmHg at 25 °C	[1]
Flash Point	83.1 °C	[1]
pKa	12.20 ± 0.70 (Predicted)	[2]
Solubility	Slightly soluble in water; Soluble in ethanol, acetone, DMSO	[1][2][3]

Spectral Data

The structural elucidation of **Acetone thiosemicarbazone** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Acetone thiosemicarbazone** provide detailed information about its molecular structure.

¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
9.90	Singlet	1H	-NH (azomethine proton)	[1]
7.99	Singlet	1H	-NH ₂ (imino proton)	[1]
7.51	Singlet	1H	-NH ₂ (imino proton)	[1]
1.92	Singlet	3H	-CH ₃ (methyl protons)	[1]
1.91	Singlet	3H	-CH ₃ (methyl protons)	[1]

¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Reference(s)
177.8	C=S (thiocarbonyl carbon)	[6]
141.03	C=N (imine carbon)	[7]
21.51	-CH ₃ (methyl carbons)	[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Acetone thiosemicarbazone** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Reference(s)
3250	$\nu(\text{N-H})$	[8]
1645	$\nu(\text{C=N})$	[5]
1516	$\delta(\text{N-H}) + \nu(\text{C-N})$	[9]
1248	$\nu(\text{C=S})$	[8]
866	$\nu(\text{N-N})$	[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Acetone thiosemicarbazone** reveals a molecular ion peak and characteristic fragmentation patterns.

m/z	Ion	Relative Abundance	Reference(s)
131	$[\text{M}]^+$	Base Peak	[10]
116	$[\text{M} - \text{NH}_3]^+$	High	[10]
57	$[\text{C}_3\text{H}_5\text{N}]^+$	Moderate	[10]

Biological Activity and Signaling Pathways

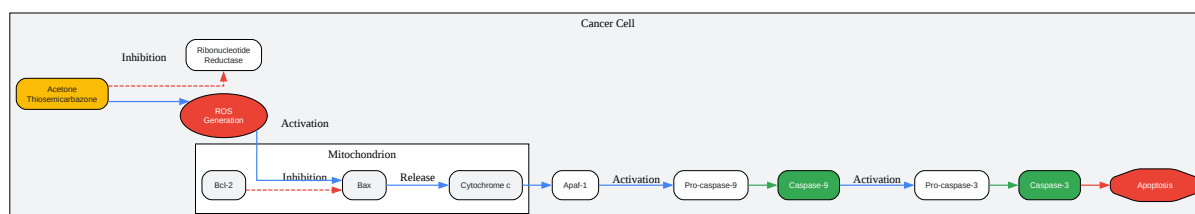
Acetone thiosemicarbazone and its derivatives have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties.[1] The anticancer effects are largely attributed to the molecule's ability to chelate metal ions and induce apoptosis in cancer cells.

Anticancer Mechanism of Action

The primary mechanism of anticancer activity for thiosemicarbazones involves the induction of apoptosis through both intrinsic (mitochondria-mediated) and, in some cases, extrinsic (death receptor-mediated) pathways.[10][11] This process is often initiated by the generation of reactive oxygen species (ROS) and the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.

The intrinsic apoptotic pathway is triggered by intracellular stress, such as that caused by ROS. This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax, which disrupt the mitochondrial membrane integrity, causing the release of cytochrome c.[11] Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9.[11] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[10][11]

Below is a simplified representation of the thiosemicarbazone-induced intrinsic apoptosis pathway.



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Caption: Thiosemicarbazone-induced intrinsic apoptosis pathway.

Experimental Protocols

Synthesis of Acetone Thiosemicarbazone

This protocol is adapted from the literature and provides a reliable method for the synthesis of **Acetone thiosemicarbazone**.^[1]

Materials:

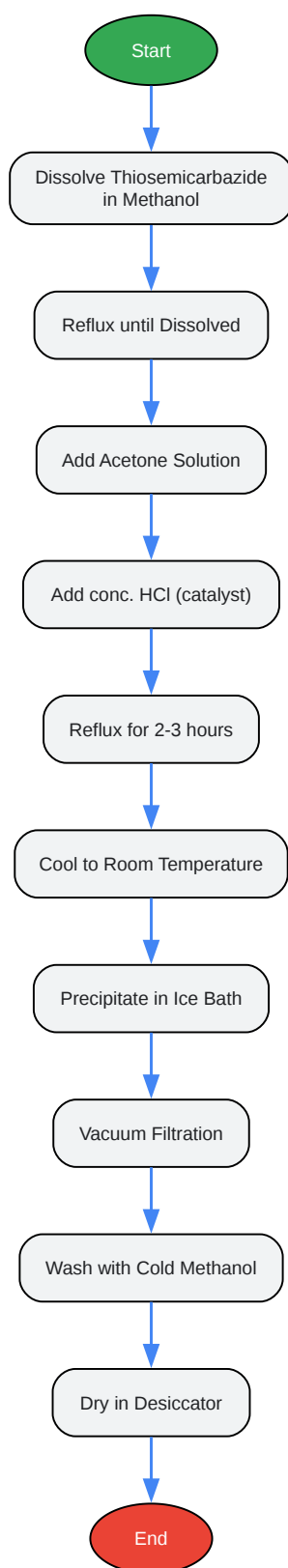
- Thiosemicarbazide
- Acetone
- Methanol
- Concentrated Hydrochloric Acid (HCl)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Beakers
- Buchner funnel and filter paper
- Desiccator with silica gel

Procedure:

- Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask.
- Gently heat the mixture to reflux with stirring until the thiosemicarbazide is completely dissolved.
- In a separate beaker, prepare a solution of acetone (0.01 mol) in methanol (10 mL).
- Slowly add the acetone solution to the refluxing thiosemicarbazide solution.
- Add a few drops of concentrated HCl to the reaction mixture to catalyze the reaction.
- Continue to reflux the mixture with stirring for 2-3 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Place the flask in an ice bath to facilitate the precipitation of the product.

- Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
- Dry the purified **Acetone thiosemicarbazone** in a desiccator over silica gel.

The following workflow diagram illustrates the synthesis process.



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Caption: Workflow for the synthesis of **Acetone thiosemicarbazone**.

Characterization Protocols

4.2.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the synthesized **Acetone thiosemicarbazone** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
- **¹H NMR:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR:** Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

4.2.2. FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[12\]](#) Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Analysis:** Record the spectrum in the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- **Analysis:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph. Use electron ionization (EI) at 70 eV.

Conclusion

Acetone thiosemicarbazone is a molecule of significant chemical and biological interest. Its straightforward synthesis and versatile chemical properties make it an attractive building block for the development of novel compounds. The detailed spectral and physicochemical data presented in this guide provide a solid foundation for its identification and characterization. Furthermore, the elucidation of its pro-apoptotic mechanism of action in cancer cells highlights

its potential as a lead compound in drug discovery and development. The provided experimental protocols are intended to aid researchers in the synthesis and characterization of this compound, thereby facilitating further exploration of its therapeutic potential.

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